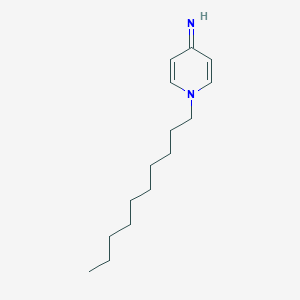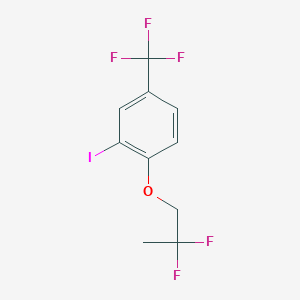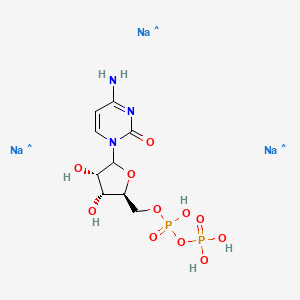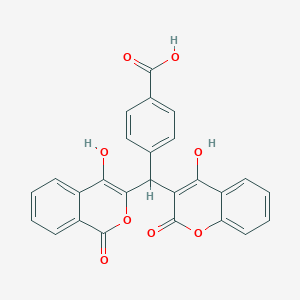
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid is a complex organic compound that belongs to the class of isochromen and chromen derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromen and Chromen Derivatives: The initial step involves the synthesis of 4-hydroxy-1-oxo-1H-isochromen-3-yl and 4-hydroxy-2-oxo-2H-chromen-3-yl intermediates. These intermediates can be prepared through cyclization reactions of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The next step involves the coupling of the isochromen and chromen intermediates with a benzoic acid derivative. This can be achieved through a Friedel-Crafts acylation reaction or a similar coupling reaction using a suitable catalyst.
Final Functionalization: The final step includes the introduction of hydroxyl groups and other functional groups to obtain the desired compound. This can be done through selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromen structure and exhibit similar chemical reactivity.
4-Hydroxy-1-oxo-1H-isochromen-3-yl derivatives: These compounds have the isochromen structure and similar functional groups.
Uniqueness
What sets 4-((4-Hydroxy-1-oxo-1H-isochromen-3-yl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid apart is the combination of both isochromen and chromen moieties in a single molecule
Propiedades
Fórmula molecular |
C26H16O8 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-2-oxochromen-3-yl)-(4-hydroxy-1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C26H16O8/c27-21-17-7-3-4-8-18(17)33-26(32)20(21)19(13-9-11-14(12-10-13)24(29)30)23-22(28)15-5-1-2-6-16(15)25(31)34-23/h1-12,19,27-28H,(H,29,30) |
Clave InChI |
FCDZGGHHGHHWAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(OC2=O)C(C3=CC=C(C=C3)C(=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


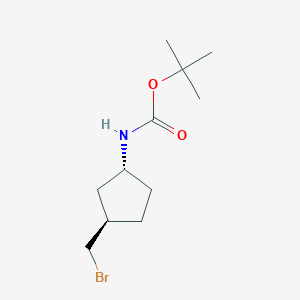
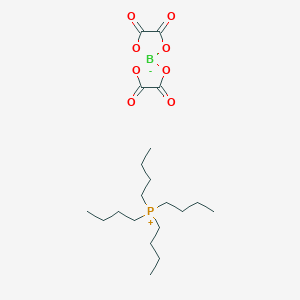
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)

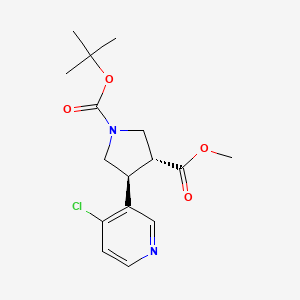

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
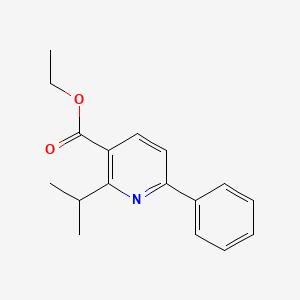
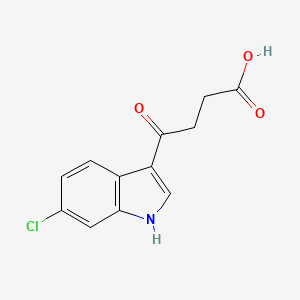
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
